An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine. While this specific molecule is not extensively documented in publicly available literature, this guide, written from the perspective of a Senior Application Scientist, extrapolates its chemical identity, proposes a robust synthetic pathway, and discusses its potential physicochemical properties and therapeutic applications based on the well-established pharmacology of the pyrazole scaffold. This document serves as a foundational resource for researchers interested in the exploration of new pyrazole-based compounds in drug discovery and development.
Chemical Identity and Nomenclature
The compound in focus is systematically named according to IUPAC nomenclature.
IUPAC Name
The formal IUPAC name for the structure is 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine . This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is a three-carbon chain (propane), hence "propan-1-amine". A methyl group is located on the second carbon, leading to "2-methylpropan-1-amine". The substituent at the third carbon is the 3,5-dimethyl-1H-pyrazol-1-yl moiety.
CAS Number
A specific CAS (Chemical Abstracts Service) Registry Number for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine has not been found in public databases. This suggests that the compound may be a novel entity that has not been previously synthesized or characterized.
For reference, closely related isomers and analogues have assigned CAS numbers:
| Compound Name | CAS Number |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | 956352-78-6 |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine | 1007517-99-8 |
Proposed Synthesis Pathway
Drawing from established methodologies for the synthesis of N-alkylated pyrazoles and functionalized amines, a plausible and efficient synthetic route for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine is proposed. The rationale behind this multi-step synthesis is to build the carbon skeleton first and then introduce the amine functionality, which is a common strategy to avoid side reactions.
Caption: Proposed synthetic workflow for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-methylallyl)-3,5-dimethyl-1H-pyrazole
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add 3,5-dimethylpyrazole (1.0 eq) dropwise.
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Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
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Cool the reaction mixture back to 0 °C and add 3-chloro-2-methyl-1-propene (1.1 eq) dropwise.
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Stir the reaction at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol
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To a solution of 1-(2-methylallyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.2 eq) dropwise.
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Stir the reaction at room temperature for 4 hours.
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Cool the mixture to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (3 M), and then hydrogen peroxide (30% aq.).
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Stir the mixture at 50 °C for 1 hour.
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Separate the layers and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting alcohol by column chromatography.
Step 3: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
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To a solution of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
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Stir the reaction at 0 °C for 2 hours.
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Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate.
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Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).
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Heat the reaction mixture to 80 °C and stir overnight.
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Cool to room temperature, add water, and extract with ethyl acetate.
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Wash the organic layer with brine, dry, and concentrate to yield the crude azide.
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Dissolve the crude azide in methanol and add palladium on carbon (10 wt. %).
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Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.
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Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final product.
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Further purification can be achieved by acid-base extraction or column chromatography.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine. These are estimated based on its structure and comparison with similar molecules.
| Property | Predicted Value |
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | >200 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DCM; sparingly soluble in water |
| pKa (of conjugate acid) | 9.5 - 10.5 (estimated for the primary amine) |
| LogP | 1.5 - 2.5 (estimated) |
Potential Biological Activities and Therapeutic Applications
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[1] Therefore, it is reasonable to hypothesize that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine could exhibit interesting pharmacological properties.
Caption: Potential therapeutic targets of pyrazole-based compounds.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[2] This inhibition leads to reduced production of prostaglandins, which are key mediators of inflammation and pain. The structural features of the target molecule could allow it to fit into the active site of COX enzymes.
Anticancer Activity
Pyrazole-containing compounds have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3] The N-alkylated pyrazole moiety can act as a versatile scaffold for designing kinase inhibitors. Further derivatization of the primary amine could lead to compounds with enhanced anticancer potency.
Antimicrobial Activity
The pyrazole ring system has been incorporated into molecules with significant antibacterial and antifungal properties.[4] These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The primary amine group in the target molecule offers a site for further modification to optimize antimicrobial activity.
Neurological and Psychiatric Disorders
Certain pyrazole derivatives have shown activity as monoamine oxidase (MAO) inhibitors or as ligands for various central nervous system (CNS) receptors.[2] This suggests that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine could be a starting point for the development of novel treatments for depression, anxiety, or neurodegenerative diseases.
Characterization and Quality Control
A comprehensive characterization of the synthesized 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine is crucial to confirm its identity and purity. The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure by showing the expected signals and coupling patterns for the pyrazole ring, the propyl chain, and the methyl groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretching of the primary amine.
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Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) should be used to determine the purity of the final compound.
Conclusion
While 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine is not a readily available compound, this technical guide provides a solid foundation for its synthesis and exploration. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted physicochemical properties and potential biological activities, derived from the extensive literature on pyrazole derivatives, highlight this molecule as a promising candidate for further investigation in various areas of drug discovery. Researchers are encouraged to use this guide as a starting point for their own studies into this and related novel chemical entities.
References
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Zhang, J.-F., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442. [Link]
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PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. [Link]
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PubChem. ({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine. [Link]
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Abrigach, F., et al. (2015). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1150. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105321. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
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